Tacamonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

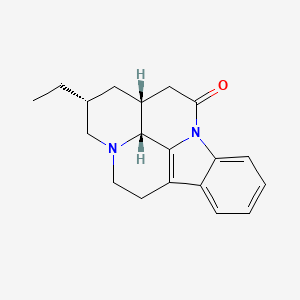

Tacamonine is a natural product found in Tabernaemontana eglandulosa with data available.

Aplicaciones Científicas De Investigación

Synthesis of Tacamonine

The synthesis of this compound has been a focus of research due to its intricate structure and the challenges associated with achieving stereoselectivity. Recent advancements have led to more efficient synthetic routes.

Stereoselective Radical Cyclization

A notable method for synthesizing (+)-Tacamonine involves a stereoselective radical cyclization process. This approach utilizes a 1-phenylsulfanyl tetrahydro-β-carboline intermediate, which undergoes radical cyclization to form two stereocenters selectively based on a single stereocenter in the side chain. This method has been reported to yield this compound with an overall efficiency of 24.5% across ten synthetic steps .

Enantioselective Synthesis

Another method involves starting from asymmetrized 2-substituted propane-1,3-diols, which are transformed into advanced intermediates suitable for the enantioselective synthesis of this compound. This method highlights the relevance of chiral building blocks in producing biologically active compounds .

Biological Applications

This compound and its derivatives are being investigated for their potential therapeutic applications, particularly in neuropharmacology and cardiovascular health.

Neuropharmacological Effects

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. The compound's structural similarity to vincamine suggests potential applications in treating cognitive disorders .

Cardiovascular Applications

Research indicates that this compound may possess vasodilatory properties, making it a candidate for developing treatments for hypertension and other cardiovascular conditions. Its mechanism may involve modulation of calcium channels or influence on nitric oxide pathways .

Case Studies

Several studies have documented the effects and applications of this compound in various biological contexts.

Análisis De Reacciones Químicas

Stereoselective Radical Cyclization Mechanism

The pivotal radical cyclization step (Step 3) proceeds via:

-

Initiation : AIBN generates radicals from Bu3SnH.

-

Hydrogen Abstraction : A thiyl radical (PhS- ) abstracts a hydrogen atom from the substrate, forming a carbon-centered radical.

-

Cyclization : The radical undergoes 6-endo cyclization, guided by the chiral ester side chain, to set C20 and C21 configurations .

Computational studies (DFT) revealed that the axial chirality of the ester group minimizes steric clashes, favoring the cis-fused ring system with >20:1 diastereoselectivity .

Comparative Analysis of β-Carboline Alkaloid Syntheses

Tacamonine’s synthesis shares strategies with other β-carboline alkaloids:

This compound’s radical approach contrasts with polar methods (e.g., Grignard or oxidative additions), offering better functional group tolerance .

Computational and Experimental Validation

Propiedades

Fórmula molecular |

C19H22N2O |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

(13R,15R,19R)-13-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |

InChI |

InChI=1S/C19H22N2O/c1-2-12-9-13-10-17(22)21-16-6-4-3-5-14(16)15-7-8-20(11-12)18(13)19(15)21/h3-6,12-13,18H,2,7-11H2,1H3/t12-,13-,18-/m1/s1 |

Clave InChI |

YXXIRYIEQNZFNH-SNUQEOBHSA-N |

SMILES isomérico |

CC[C@@H]1C[C@@H]2CC(=O)N3C4=CC=CC=C4C5=C3[C@@H]2N(C1)CC5 |

SMILES canónico |

CCC1CC2CC(=O)N3C4=CC=CC=C4C5=C3C2N(C1)CC5 |

Sinónimos |

tacamonine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.